[UL-13C6gal]Lactose

Metabolic flux analysis Microbial ecology 13C-proteomics

[UL-13C6gal]Lactose (4-O-β-D-[UL-13C6]galactopyranosyl-D-glucose) is a stable-isotope-labeled disaccharide in which all six carbon atoms of the galactose moiety are uniformly substituted with carbon-13, while the glucose moiety remains at natural isotopic abundance. With molecular formula C₆¹³C₆H₂₂O₁₁ and molecular weight 348.25 Da (anhydrous), the compound is available as the monohydrate (MW 366.27 Da) from several specialty isotope suppliers.

Molecular Formula C12H22O11
Molecular Weight 348.25 g/mol
Cat. No. B13842568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[UL-13C6gal]Lactose
Molecular FormulaC12H22O11
Molecular Weight348.25 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i1+1,3+1,5+1,6+1,9+1,12+1
InChIKeyGUBGYTABKSRVRQ-HTJNEDDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is [UL-13C6gal]Lactose? A Procurement-Focused Introduction to the Galactose-Moiety-Labeled Disaccharide Standard


[UL-13C6gal]Lactose (4-O-β-D-[UL-13C6]galactopyranosyl-D-glucose) is a stable-isotope-labeled disaccharide in which all six carbon atoms of the galactose moiety are uniformly substituted with carbon-13, while the glucose moiety remains at natural isotopic abundance . With molecular formula C₆¹³C₆H₂₂O₁₁ and molecular weight 348.25 Da (anhydrous), the compound is available as the monohydrate (MW 366.27 Da) from several specialty isotope suppliers . Its defining structural feature — positionally resolved uniform 13C labeling confined to a single hexose ring of a cleavable disaccharide — distinguishes it from fully labeled ([UL-13C12]) and glucose-moiety-labeled ([UL-13C6glc]) lactose isotopologues and makes it purpose-built for experiments requiring differential tracking of galactose versus glucose metabolic fate [1].

Research Use
Differential metabolic fate tracking of galactose versus glucose pools
Labeling Pattern
Uniform 13C6 confined to galactose ring; glucose ring at natural abundance
Procurement Logic
Distinct from UL-13C12 and UL-13C6glc isotopologues; enables parallel-labeling designs

Why Generic 13C-Lactose Cannot Substitute for [UL-13C6gal]Lactose: The Critical Role of Moiety-Specific Labeling Position


In-class 13C-labeled lactose compounds — including [UL-13C6glc]lactose (glucose-labeled), [UL-13C12]lactose (fully labeled), and single-atom variants such as [1-13Cgal]lactose — differ fundamentally in which carbon atoms carry the heavy isotope . Because lactose is hydrolyzed by lactase into glucose and galactose, the labeling position determines whether the isotopic tracer follows the glucose pool, the galactose pool, or both pools simultaneously . A procurement decision that selects the wrong positional isotopologue introduces irreversible experimental confounding: the investigator loses the ability to resolve which monosaccharide moiety contributed 13C to downstream metabolites, proteins, or fermentation products. As demonstrated by Gabrielli et al. (2023), the quantitative difference in peptide-level 13C incorporation between galactose-labeled and glucose-labeled lactose can exceed 6-fold in specific biological compartments, making substitution scientifically indefensible for differential metabolic tracing applications [1].

Glucose-moiety-labeled lactose tracks only the glucose pool, masking galactose-specific utilization pathways.
Fully labeled (UL-13C12) lactose requires computational isotopomer deconvolution, obscuring moiety-resolved flux analysis.
Single-atom 13C-labeled lactose variants yield insufficient mass shift, limiting quantitative MS signal separation.

Quantitative Differentiation Evidence for [UL-13C6gal]Lactose Against Closest Isotopologue Comparators


Galactose-Moiety Labeling Resolves Yeast Peptide 13C Incorporation with a 6-Fold Dynamic Range Over Glucose-Moiety Labeling

In a direct head-to-head co-culture experiment by Gabrielli et al. (2023), Saccharomyces cerevisiae and Lactococcus lactis were grown on lactose labeled with 13C exclusively in either the galactose moiety ([UL-13C6gal]lactose) or the glucose moiety ([UL-13C6glc]lactose). When [UL-13C6gal]lactose was supplied, yeast peptide Relative Isotope Abundance (RIA) reached approximately 30%, whereas [UL-13C6glc]lactose produced only approximately 5% RIA in yeast peptides — a ~6-fold quantitative difference [1]. Conversely, bacterial (L. lactis) peptides showed higher labeling with [UL-13C6glc]lactose (~19% RIA) than with [UL-13C6gal]lactose (~15% RIA) [1]. This anti-correlated labeling pattern between the two isotopologues provides unambiguous identification of which monosaccharide each community member utilized, enabled exclusively by the moiety-resolved labeling strategy [1].

Peptide 13C Incorporation
Head-to-head
[UL-13C6gal]Lactose: ~30% RIA in yeast peptides vs. [UL-13C6glc]Lactose: ~5% RIA
Resolves galactose-specific utilization
6-fold difference supports moiety-resolved tracing (Gabrielli et al. 2023)
Metabolic flux analysis Microbial ecology 13C-proteomics

Exo-Metabolome 13C Enrichment Differentiates Glucose-Derived vs. Galactose-Derived Pyruvate and Lactate by 30 Percentage Points

In the same Gabelli et al. (2023) study, GC-MS analysis of co-culture supernatants revealed that approximately 70% of pyruvate and lactate molecules were fully 13C-labeled in all carbon atoms when the community was fed [UL-13C6glc]lactose, compared to only approximately 40% fully labeled when fed [UL-13C6gal]lactose — a difference of 30 percentage points [1]. This quantitative divergence demonstrates that glucose-derived carbon flows predominantly through bacterial glycolysis to lactate/pyruvate secretion, whereas galactose-derived carbon follows a different metabolic route (the yeast Leloir pathway). The 40% residual labeling under [UL-13C6gal]lactose conditions is consistent with a fraction of galactose carbon entering bacterial metabolism via alternative routes [1].

Exo-Metabolome 13C Labeling
Head-to-head
~70% fully labeled pyruvate/lactate with [UL-13C6glc] vs ~40% with [UL-13C6gal]
Differentiates glucose- vs galactose-derived carbon flux
30 percentage-point difference informs metabolic route assignment
Exo-metabolomics GC-MS Cross-feeding

Isotopic Enrichment of 99 atom % 13C Matches or Exceeds Single-Labeled and Fully Labeled Alternative Lactose Isotopologues

[UL-13C6gal]lactose monohydrate is commercially specified at 99 atom % 13C isotopic enrichment . This enrichment level is equivalent to that reported for [UL-13C6glc]lactose monohydrate and [UL-13C12]lactose monohydrate from the same supplier class . In contrast, single-position labeled variants (e.g., [1-13Cgal]lactose, [6-13Cgal]lactose) carry only one 13C atom per molecule, yielding a nominal mass shift of +1 Da versus +6 Da for the UL-13C6 forms . The +6 Da mass shift of [UL-13C6gal]lactose provides superior signal separation from the natural-abundance isotopologue envelope in LC-MS applications, reducing quantitative interference at low analyte concentrations [1]. Chemical purity specifications range from 95% to 98% across vendors .

Isotopic Enrichment
Specification review
99 atom % 13C, +6 Da mass shift (galactose ring)
Supports sensitive LC-MS quantification
Comparable to [UL-13C6glc] specification; reported enrichment data
Isotopic enrichment Quality control Mass spectrometry

Commercial Price Parity with [UL-13C6glc]Lactose Enables Experimental Designs Requiring Matched Isotopologue Pairs Without Budget Penalty

From Omicron Biochemicals, [UL-13C6gal]lactose monohydrate (LAC-007) and [UL-13C6glc]lactose monohydrate (LAC-006) are listed at identical prices across all quantity tiers: $210 (0.025 g), $385 (0.050 g), $695 (0.10 g), $1,390 (0.25 g), $2,545 (0.50 g), and $4,620 (1.0 g) . This price parity is noteworthy because many positional isotopologue pairs in the stable-isotope market carry significant price premiums for the less common labeling pattern. The identical cost structure enables researchers to procure matched pairs of galactose-labeled and glucose-labeled lactose for parallel-labeling experimental designs without incurring asymmetric budget burdens . In contrast, the single-position labeled analog [1-13Cgal]lactose monohydrate (LAC-001) is priced at $445/$885/$1,575/$2,775 for 0.025/0.050/0.10/0.25 g respectively — approximately 2-fold higher per gram at the smallest scale .

Procurement Cost Parity
Supporting evidence
[UL-13C6gal] and [UL-13C6glc] priced identically (e.g., $210/0.025 g)
Supports paired-labeling experimental designs
No budget penalty vs matched isotopologue; single-atom [1-13Cgal] ~2× cost
Procurement economics Isotopologue pair Budget planning

Positional Labeling Confinement to One Ring Avoids the Isotopologue Spectral Overlap That Complicates [UL-13C12]Lactose Data Interpretation

When [UL-13C12]lactose (fully labeled on both hexose rings) is used as a tracer, the resulting metabolite isotopologue patterns contain contributions from both monosaccharide moieties, requiring computational deconvolution to assign carbon atom transitions to glucose-derived versus galactose-derived pathways [1]. [UL-13C6gal]lactose avoids this ambiguity by design: the 13C label is confined to the galactose ring, while the glucose ring remains at natural 13C abundance (~1.1%). Upon lactase-catalyzed hydrolysis, only galactose-derived metabolites carry the +6 Da or multiply-labeled isotopologue signatures; glucose-derived metabolites do not . This positional specificity simplifies MS/MS fragment ion assignment in downstream metabolite analysis because the labeled and unlabeled fragments can be assigned to specific precursor moieties without isotopomer spectral overlap corrections [1]. In contrast, [UL-13C12]lactose produces overlapping isotopologue envelopes from both rings, requiring 13C-metabolic flux analysis (13C-MFA) modeling to resolve [2].

Spectral Overlap Avoidance
Class-level
Single-ring 13C6 labeling halves metabolite isotopologue complexity vs UL-13C12
Simplifies MS/MS fragment assignment
Class-level inference; reduces deconvolution burden in untargeted metabolomics
Isotopologue deconvolution NMR spectroscopy MS/MS fragment assignment

High-Impact Application Scenarios for [UL-13C6gal]Lactose Driven by Quantitative Differentiation Evidence


Differential Microbial Cross-Feeding Studies Using Parallel [UL-13C6gal]- and [UL-13C6glc]-Lactose Tracers

For laboratories investigating metabolic exchange in synthetic or natural microbial consortia, [UL-13C6gal]lactose is the essential galactose-tracing arm of a parallel-labeling experimental design. As demonstrated by Gabrielli et al. (2023), growing a yeast–bacterium co-culture on lactose labeled in the galactose moiety versus the glucose moiety yields a 6-fold quantitative dynamic range in species-resolved peptide 13C incorporation (~30% vs. ~5% RIA in yeast), enabling unambiguous identification of galactose as the shared carbon source [1]. This application scenario is directly supported by the commercial price parity between LAC-007 and LAC-006, which allows parallel isotopologue procurement without budget penalty .

Lactase Enzyme Kinetic Assays with Moiety-Resolved Product Quantification by LC-MS

[UL-13C6gal]lactose serves as a substrate for lactase (β-galactosidase) activity assays where the goal is to quantify the hydrolysis rate by tracking the appearance of 13C6-labeled galactose product independently of glucose. Because the 13C label is confined to the galactose ring, the released [UL-13C6]galactose has a +6 Da mass shift while the released glucose remains at natural isotopic abundance, enabling simultaneous, interference-free quantification of both hydrolysis products in a single LC-MS run [1]. The 99 atom % 13C enrichment specification ensures that the labeled galactose peak dominates the extracted ion chromatogram, supporting limits of quantitation comparable to those reported for 13C6-lactose internal standard methods (0.2–100 µg/mL calibration range) [2].

Gut Microbiome Lactose Fermentation Studies Requiring Substrate-to-Product Carbon Tracing

In gut microbiome research examining how colonic bacteria ferment lactose to short-chain fatty acids (SCFAs), [UL-13C6gal]lactose allows differentiation between SCFAs derived from the galactose moiety versus the glucose moiety of lactose. The exo-metabolome data from Gabrielli et al. (2023) establish that labeling position produces a 30-percentage-point difference in the fraction of fully labeled secreted metabolites (~70% vs. ~40% for glucose- vs. galactose-labeled lactose) [1]. This quantitative benchmark can be used to design sampling time points and calculate the required isotopic enrichment to detect galactose-specific fermentation products in complex fecal culture matrices.

13C-Metabolic Flux Analysis (13C-MFA) with Reduced Isotopomer Deconvolution Complexity

For 13C-MFA studies in mammalian cell culture where lactose is the carbon source, [UL-13C6gal]lactose reduces the isotopomer solution space compared to [UL-13C12]lactose. With 13C labeling confined to the galactose ring, the number of possible glucose-derived metabolite isotopologues is halved relative to a fully labeled tracer, decreasing the computational burden of isotopomer distribution fitting and improving flux confidence intervals at key branch points [1]. This application is particularly relevant for cell lines that express lactase or for co-culture systems where one cell type hydrolyzes lactose extracellularly, as the positional labeling automatically resolves which cell type processes which monosaccharide .

Application
Selection Property
Validation Focus
Microbial cross-feeding tracer studies
Galactose-specific uniform 13C6 label
Moiety-resolved peptide 13C incorporation
Lactase enzyme kinetic assays
Moiety-resolved product detection by LC-MS
Interference-free quantification of hydrolysis products
Gut microbiome fermentation tracing
Positional labeling for SCFA source assignment
Exo-metabolome 13C enrichment tracking
13C-Metabolic flux analysis
Reduced isotopomer complexity from single-ring labeling
Flux confidence interval review at branch points
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